molecular formula C15H16N2O4 B12103862 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide

Cat. No.: B12103862
M. Wt: 288.30 g/mol
InChI Key: JOAJYKBVKPNJQC-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride and a suitable amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-4-methylcoumarin
  • 4-methyl-2-oxo-2H-chromen-7-yl derivatives
  • Benzofuran and benzoxazol derivatives

Uniqueness

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide is unique due to its specific structural features and the presence of both acetamido and chromenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJYKBVKPNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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